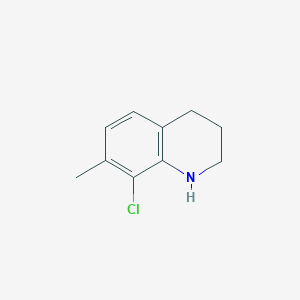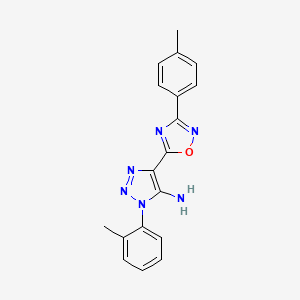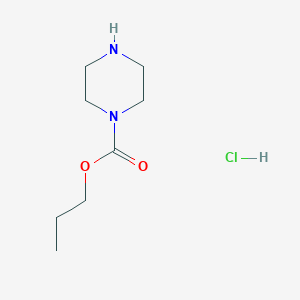![molecular formula C17H20N2O4 B2745610 3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid CAS No. 1050117-37-7](/img/structure/B2745610.png)
3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid” is a complex organic molecule. It contains a benzoic acid group, an ethoxy group, a carbamoyl group, and a cyanocyclohexyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyanocyclohexyl group, the introduction of the carbamoyl group, and the attachment of these groups to the benzoic acid molecule via an ethoxy linker .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoic acid portion of the molecule would contribute a carboxylic acid group, the ethoxy group would provide an ether linkage, the carbamoyl group would introduce a carbonyl and an amine, and the cyanocyclohexyl group would add a nitrile and a cyclohexyl ring to the structure .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxylic acid group could participate in esterification or acid-base reactions . The ether linkage could potentially be cleaved under acidic conditions. The carbonyl group in the carbamoyl portion of the molecule could undergo nucleophilic acyl substitution reactions . The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxylic acid and the nitrile would likely make it polar and capable of participating in hydrogen bonding, which could affect its solubility and boiling and melting points .Propriétés
IUPAC Name |
3-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(23-14-7-5-6-13(10-14)16(21)22)15(20)19-17(11-18)8-3-2-4-9-17/h5-7,10,12H,2-4,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQEUWBQAWTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)



![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B2745549.png)

